molecular formula C62H90ClCoN13O15P B560563 Hydroxocobalamin xhydrochloride CAS No. 59461-30-2

Hydroxocobalamin xhydrochloride

Cat. No.: B560563
CAS No.: 59461-30-2
M. Wt: 1382.8 g/mol
InChI Key: KEHNCSYXYMMUCO-UHFFFAOYSA-K
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Description

Hydroxocobalamin Hydrochloride, also known as Vitamin B12a, is a synthetic form of Vitamin B12. It is used as a dietary supplement and is found in food . It is used to treat Vitamin B12 deficiency, including pernicious anemia . Other uses include treatment for cyanide poisoning, Leber’s optic atrophy, and toxic amblyopia .


Synthesis Analysis

Hydroxocobalamin Hydrochloride can be industrially manufactured from cyanocobalamin .


Molecular Structure Analysis

Hydroxocobalamin shares the cobalamin molecular structure with cyanocobalamin . The chemical name is α- (5,6-dimethylbenzimidazoly) hydroxocobamide . The empirical formula is C62H89CoN13O15P .


Chemical Reactions Analysis

Hydroxocobalamin can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, to form cyanocobalamin, which is then excreted in the urine .


Physical and Chemical Properties Analysis

Hydroxocobalamin Hydrochloride is a hygroscopic, odorless, dark red, crystalline powder that is freely soluble in water and ethanol, and practically insoluble in acetone and diethyl ether . It has a molecular weight of 1346.37 .

Scientific Research Applications

  • Photogeneration of Hydroxyl Radicals : Hydroxocobalamin is a potential biocompatible source for photogenerating hydroxyl radicals. This process, studied using time-resolved spectroscopy and theoretical simulations, reveals that radicals are generated for wavelengths below 350 nm, involving a mechanism of prompt dissociation and internal conversion. This insight is crucial for understanding the photochemistry of hydroxocobalamin and other cobalamin compounds (Wiley et al., 2016).

  • Treatment for Vasopressor Refractory Hypotension : In the context of vasoplegic syndrome (VS) associated with cardiopulmonary bypass (CPB), hydroxocobalamin has emerged as an effective treatment. Studies have shown favorable changes in hemodynamic parameters and vasopressor requirements in post-CPB patients treated with hydroxocobalamin, supporting its continued investigation in this area (Armour et al., 2019).

  • Efficacy in Acute Cyanide Poisoning : Hydroxocobalamin has been effective in treating acute cyanide poisoning, particularly from ingestion. This treatment approach is supported by a case study demonstrating the efficacy of prehospital use of hydroxocobalamin in cyanide poisoning by ingestion, with no adverse events attributed to the treatment (Fortin et al., 2010).

  • Nitric Oxide Scavenger in Chronic Fatigue Syndrome : Hydroxocobalamin, as a nitric oxide scavenger, has been proposed for treating chronic fatigue syndrome (CFS). Its efficacy in CFS treatment may provide confirmation for the elevated nitric oxide/peroxynitrite theory of CFS etiology (Pall, 2000).

  • Application in Severe Cyanide Poisoning : Studies have shown that hydroxocobalamin is effective and safe as first-line antidotal therapy in severe cyanide poisoning, with its administration resulting in survival of a significant percentage of patients who would typically face fatal outcomes (Borron et al., 2007).

  • DNA Cleavage Catalysis : Hydroxocobalamin has been identified as an efficient catalyst for light-induced strand cleavage of DNA, involving hydroxy radicals and controlled by visible light. This finding opens up new possibilities for intracellular applications (Kräutler & Puffer, 2011).

  • Treatment of Vasoplegia in Cardiac Surgery and Liver Transplantation : Hydroxocobalamin has been used to treat vasoplegia in cardiac surgery and liver transplantation, with a significant percentage of patients responding positively to the treatment. This off-label use is supported by the potential biochemical mechanisms of action of hydroxocobalamin, including binding nitric oxide and other gasotransmitters (Charles et al., 2019).

Mechanism of Action

Target of Action

Hydroxocobalamin hydrochloride, also known as vitamin B12a, is primarily used by the body . It targets cells throughout the body, as it is essential for DNA synthesis and cellular energy production .

Mode of Action

Hydroxocobalamin hydrochloride acts as a precursor to cyanocobalamin (vitamin B12). Cyanocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis, used in cell replication and hematopoiesis . In the presence of cyanide, each hydroxocobalamin molecule can bind one cyanide ion by displacing it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Biochemical Pathways

Hydroxocobalamin hydrochloride is involved in numerous biochemical pathways. As a form of vitamin B12, it plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood. It is involved in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, but also fatty acid synthesis and energy production .

Pharmacokinetics

It has a very high protein binding capacity, forming various cobalamin-III complexes . The distribution volume of free cobalamins-III is between 280.7 to 349.5 L, and total cobalamins-III is between 21.8 to 25.6 L . The compound is excreted in the urine, with 50% to 60% eliminated within the initial 72 hours . The elimination half-life is approximately 26 to 31 hours .

Result of Action

The primary result of hydroxocobalamin hydrochloride action is the prevention and treatment of vitamin B12 deficiency. This includes conditions arising from alcoholism, malabsorption, tapeworm infestation, celiac, hyperthyroidism, hepatic-biliary tract disease, persistent diarrhea, ileal resection, pancreatic cancer, renal disease, prolonged stress, vegan diets, macrobiotic diets or other restrictive diets . It is also used for the treatment of known or suspected cyanide poisoning .

Action Environment

The action of hydroxocobalamin hydrochloride can be influenced by various environmental factors. For instance, certain dietary habits, such as vegan or macrobiotic diets, can lead to a deficiency in vitamin B12, thereby increasing the need for hydroxocobalamin hydrochloride . Furthermore, conditions such as alcoholism, malabsorption, and certain diseases can also affect the body’s ability to absorb and utilize this compound .

Biochemical Analysis

Biochemical Properties

Hydroxocobalamin Hydrochloride acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis .

Cellular Effects

Hydroxocobalamin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is required for the body to make DNA .

Molecular Mechanism

Hydroxocobalamin Hydrochloride exerts its effects at the molecular level through various mechanisms. Each Hydroxocobalamin Hydrochloride molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

The effects of Hydroxocobalamin Hydrochloride change over time in laboratory settings. It has been reported that the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days .

Dosage Effects in Animal Models

The effects of Hydroxocobalamin Hydrochloride vary with different dosages in animal models. In a porcine study of cyanide exposure, with pre-exposure antidote administration, licensed doses of Hydroxocobalamin Hydrochloride were effective at just lethal doses but ineffective at less than twice the estimated LD50 .

Metabolic Pathways

Hydroxocobalamin Hydrochloride is involved in various metabolic pathways. It is primarily metabolized in the liver, and cobalamins are absorbed in the ileum and stored in the liver .

Transport and Distribution

Hydroxocobalamin Hydrochloride is transported and distributed within cells and tissues. It is primarily hepatic, and cobalamins are absorbed in the ileum and stored in the liver .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxocobalamin xhydrochloride involves the conversion of cyanocobalamin to hydroxocobalamin followed by the addition of hydrochloric acid.", "Starting Materials": [ "Cyanocobalamin", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyanocobalamin is dissolved in water and sodium hydroxide is added to create a basic solution.", "Step 2: The basic solution is heated to convert cyanocobalamin to hydroxocobalamin.", "Step 3: The solution is cooled and hydrochloric acid is added to form Hydroxocobalamin xhydrochloride.", "Step 4: The product is filtered and dried to obtain the final compound." ] }

CAS No.

59461-30-2

Molecular Formula

C62H90ClCoN13O15P

Molecular Weight

1382.8 g/mol

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride

InChI

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3

InChI Key

KEHNCSYXYMMUCO-UHFFFAOYSA-K

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Related CAS

27085-12-7
59461-30-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What challenges exist in providing hydroxocobalamin hydrochloride to pediatric patients, and how does the research presented address these challenges?

A1: One challenge is the lack of commercially available parenteral vitamin B12 solutions suitable for children under three years old in certain regions []. This necessitates compounding hydroxocobalamin hydrochloride into a stable, sterile, and preservative-free formulation appropriate for intramuscular administration in this sensitive patient population.

Q2: How does the stability of sterile filtered hydroxocobalamin hydrochloride compare to autoclaved solutions, and what are the implications for its preparation and shelf life?

A2: The research highlights a crucial difference in the stability of hydroxocobalamin hydrochloride solutions based on the sterilization method employed []. While sterile filtration yielded a stable solution with no detectable degradation products after 24 months at 2-8°C, autoclaving at 121°C for 15 minutes resulted in significant degradation. Specifically, the autoclaved solution exhibited a 20% decrease in hydroxocobalamin content and the presence of degradation products.

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